molecular formula C22H29N3O5 B11155586 6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

Cat. No.: B11155586
M. Wt: 415.5 g/mol
InChI Key: UEPCGBANSVRLRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid is a complex organic compound that features a quinazolinone moiety, a cyclohexyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The cyclohexyl group can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the hexanoic acid chain through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazolinone moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amide bond can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinazolinone moiety can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclohexyl group and hexanoic acid chain may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities with the quinazolinone moiety.

    Cyclohexyl Compounds: Cyclohexylamine and cyclohexanone are examples of compounds containing the cyclohexyl group.

    Hexanoic Acid Derivatives: Caproic acid and its derivatives are structurally related to the hexanoic acid chain.

Uniqueness

What sets 6-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid apart is the combination of these three distinct structural features in a single molecule. This unique combination may confer specific biological activities and chemical reactivity that are not observed in the individual components.

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

6-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C22H29N3O5/c26-19(27)8-2-1-5-13-23-20(28)16-11-9-15(10-12-16)14-25-21(29)17-6-3-4-7-18(17)24-22(25)30/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,23,28)(H,24,30)(H,26,27)

InChI Key

UEPCGBANSVRLRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.